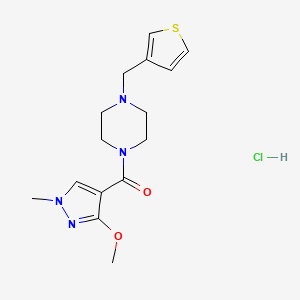
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN4O2S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. The incorporation of a thiophene group may enhance the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 374.45 g/mol |
| CAS Number | 1226448-30-1 |
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial activity. In vitro assays have demonstrated that similar derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds showed IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, suggesting that this class of compounds may be effective against resistant strains .
Anticancer Activity
Preliminary research has indicated potential anticancer properties of pyrazole derivatives. For example, compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Docking studies suggest that these compounds may bind effectively to targets involved in cancer progression .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cellular metabolism or pathogen survival.
- Receptor Modulation : It could modulate receptors involved in cell signaling pathways, particularly those related to cancer and infection.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antitubercular Activity
A study conducted on a series of substituted piperazine derivatives revealed that certain compounds exhibited promising antitubercular activity with minimal cytotoxicity on human embryonic kidney cells (HEK-293). The most active compounds achieved IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as therapeutic agents against tuberculosis .
Study 2: Anticancer Potential
In another investigation, derivatives similar to the compound were evaluated for their anticancer effects on various tumor cell lines. The results showed that some derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S.ClH/c1-17-10-13(14(16-17)21-2)15(20)19-6-4-18(5-7-19)9-12-3-8-22-11-12;/h3,8,10-11H,4-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRONJABZTUAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













